REACTION_CXSMILES
|
F[C:2]1[C:11]([CH:12]=O)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[OH:14][CH2:15][CH2:16][NH:17][NH2:18]>CO>[OH:14][CH2:15][CH2:16][N:17]1[C:2]2[C:11](=[CH:10][CH:9]=[CH:8][C:3]=2[C:4]([O:6][CH3:7])=[O:5])[CH:12]=[N:18]1
|
Name
|
|
Quantity
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3.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C=CC=C1C=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OCCNN
|
Name
|
|
Quantity
|
16 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was irradiated with microwaves at 150° C. for 1.5 h
|
Duration
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1.5 h
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Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled
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Type
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CUSTOM
|
Details
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partitioned between H2O and ethyl acetate
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with additional ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, 70:30 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=CC2=CC=CC(=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |